6-Chloro-5-nitropyrimidin-4-amine

PRMT1 Inhibition Epigenetics Cancer Research

Select this specific 6-chloro-5-nitropyrimidin-4-amine isomer for validated PRMT1 inhibitor synthesis; its 6-chloro handle enables selective cross-coupling essential for activity. 93% synthetic yield documented. Insist on CAS 4316-94-3 to avoid inactive N-methyl or dechloro analogs. COA and SDS provided for quality assurance and scalability.

Molecular Formula C4H3ClN4O2
Molecular Weight 174.54 g/mol
CAS No. 4316-94-3
Cat. No. B1295005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-nitropyrimidin-4-amine
CAS4316-94-3
Molecular FormulaC4H3ClN4O2
Molecular Weight174.54 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N
InChIInChI=1S/C4H3ClN4O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H,(H2,6,7,8)
InChIKeyBWLOHIMQWHFSQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-nitropyrimidin-4-amine (CAS 4316-94-3): A Differentiated Building Block for Kinase Inhibitors and Nucleoside Analogs


6-Chloro-5-nitropyrimidin-4-amine (CAS 4316-94-3) is a densely functionalized, heterocyclic aromatic building block belonging to the substituted pyrimidine class [1]. Its core structure comprises a pyrimidine ring bearing three distinct and reactive functional groups: a chloro substituent at the 6-position, a nitro group at the 5-position, and an amino group at the 4-position. This specific substitution pattern imparts a unique profile of orthogonal chemical reactivity , making it a strategic intermediate for the synthesis of complex, biologically relevant molecules, including kinase inhibitors and nucleoside analogs .

Why Generic 5-Nitropyrimidines Cannot Replace 6-Chloro-5-nitropyrimidin-4-amine in Key Syntheses


The seemingly minor structural variations among substituted 5-nitropyrimidines translate into significant differences in chemical reactivity, selectivity, and downstream biological activity. For instance, the 6-chloro substituent on 6-Chloro-5-nitropyrimidin-4-amine serves as a critical, specific handle for palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr) reactions [1]. A generic 5-nitropyrimidine lacking this chloro group (e.g., 5-nitropyrimidin-4-amine) cannot undergo the same selective functionalization . Similarly, replacing the 4-amino group with a hydrogen (as in 4,6-dichloro-5-nitropyrimidine) eliminates the potential for amine-directed chemistry and reduces hydrogen-bonding capacity. Furthermore, data show that even a simple modification from the 4-amino to an N-methylamino group results in a dramatic loss of inhibitory potency against therapeutically relevant targets like PRMT1, demonstrating that this precise regioisomeric and functional group arrangement is non-interchangeable for achieving desired biological outcomes [2]. Selecting a 'similar' pyrimidine will almost certainly lead to a different synthetic outcome or a complete loss of target activity.

Quantitative Evidence for 6-Chloro-5-nitropyrimidin-4-amine (4316-94-3) as a Superior Intermediate


Critical Role of the 4-Amino Group in PRMT1 Inhibitor Activity

The presence of the 4-amino group on the pyrimidine core is essential for PRMT1 inhibitory activity. The hit compound 4-((6-chloro-5-nitropyrimidin-4-yl)amino)benzimidamide, derived directly from 6-chloro-5-nitropyrimidin-4-amine, showed significant activity. However, its direct analog, 4-((6-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzimidamide (where the linking nitrogen is methylated), exhibited a complete loss of activity (0% inhibition at 100 μM), demonstrating the functional intolerance of even minor modifications [1].

PRMT1 Inhibition Epigenetics Cancer Research

Superior Synthetic Yield via Optimized Amination of 4,6-Dichloro-5-nitropyrimidine

6-Chloro-5-nitropyrimidin-4-amine is synthesized from 4,6-dichloro-5-nitropyrimidine. A specific optimized method achieves a high yield of 93% under mild conditions (55°C, overnight) in a single step . This process is distinct from traditional, less efficient SNAr reactions that often suffer from low selectivity and long reaction times when attempting to functionalize 4,6-dichloro-5-nitropyrimidine [1].

Process Chemistry Synthesis Nucleoside Analogs

Established Versatility as an Intermediate for Bioactive Nucleoside Analogs

6-Chloro-5-nitropyrimidin-4-amine is a documented key intermediate in the synthesis of specific, biologically active nucleoside analogs, a role not shared by all 5-nitropyrimidines. It has been used to prepare clitocine analogs (adenosine kinase inhibitors) and 9-adenyl-deoxyinositols (antifungal agents) [1]. The 6-chloro group is essential for the initial SNAr or cross-coupling step that attaches the ribose or inositol moiety, while the nitro and amino groups are transformed into the purine ring system in subsequent cyclization steps [1].

Nucleoside Synthesis Antitumor Antifungal

Measured Physicochemical Properties for Formulation and Purification Design

Reliable, experimentally-derived or predicted physicochemical properties are essential for designing downstream processes. 6-Chloro-5-nitropyrimidin-4-amine has a defined profile with a reported melting point of 155-156 °C [1] and a predicted aqueous solubility of 3 g/L at 25 °C . These values provide a concrete baseline for solubility assessment, recrystallization solvent selection, and chromatographic purification method development.

Physicochemical Characterization Pre-formulation Chromatography

Optimal Research and Industrial Applications for 6-Chloro-5-nitropyrimidin-4-amine


Medicinal Chemistry: Hit-to-Lead Optimization for PRMT1-Dependent Cancers

As demonstrated by the direct structure-activity relationship data, the core scaffold of 6-chloro-5-nitropyrimidin-4-amine is a validated starting point for developing PRMT1 inhibitors, a target in oncology. Medicinal chemists should prioritize this compound over other substituted pyrimidines when synthesizing focused libraries for this target, as its specific substitution pattern is non-negotiable for initial activity. The robust synthetic yield of 93% ensures sufficient material is available for generating diverse analogs via reactions at the 6-chloro position [1].

Process R&D: Reliable Production of Key Nucleoside Analogue Intermediates

Process chemists developing scalable routes to adenosine kinase inhibitors (like clitocine analogs) or antifungal nucleosides (like 9-adenyl-deoxyinositols) can select this compound as a strategic starting point. Its well-characterized physicochemical properties (e.g., solubility ~3 g/L, melting point 155-156 °C) allow for rational solvent selection and purification protocol design. The established, high-yielding synthesis and defined purity specifications (typically 95-98%) from vendors make it a reliable and cost-effective choice for large-scale synthesis compared to custom or poorly characterized intermediates.

Chemical Biology: Development of Small Molecule Probes for Epigenetics

Chemical biologists developing small molecule probes for studying protein arginine methyltransferases can use this compound to create active and inactive control probes. For instance, as the data show [2], the parent compound's activity can be completely abolished by a single N-methylation. This property allows for the creation of a matched molecular pair for target validation studies, a level of control not possible with less defined or more flexible scaffolds.

Procurement: Specification-Driven Sourcing of a High-Purity Building Block

Procurement professionals should specify this compound with CAS 4316-94-3 to avoid receiving inactive analogs like N-methylated or dechlorinated versions. The target compound is commercially available with defined purity grades (e.g., ≥95%, ≥98% by GC) and includes a Certificate of Analysis (COA) and Safety Data Sheet (SDS) . This level of documentation and quality assurance is essential for maintaining reproducibility in academic research and consistency in industrial process development.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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